Cyclosporin G Cyclosporin G Geclosporin is a natural product found in Trichoderma polysporum and Tolypocladium inflatum with data available.
Brand Name: Vulcanchem
CAS No.: 74436-00-3
VCID: VC21338451
InChI: InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
SMILES: CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol

Cyclosporin G

CAS No.: 74436-00-3

Cat. No.: VC21338451

Molecular Formula: C63H113N11O12

Molecular Weight: 1216.6 g/mol

* For research use only. Not for human or veterinary use.

Cyclosporin G - 74436-00-3

CAS No. 74436-00-3
Molecular Formula C63H113N11O12
Molecular Weight 1216.6 g/mol
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
Standard InChI Key ZMKGDQSIRSGUDJ-VSROPUKISA-N
Isomeric SMILES CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
SMILES CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Canonical SMILES CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Chemical Identity and Properties

Molecular Characteristics

Cyclosporin G is a cyclic undecapeptide with the molecular formula C63H113N11O12 and a molecular weight of 1216.6 g/mol . Like other members of the cyclosporin family, it is characterized by its cyclic peptide structure containing 11 amino acid residues. The compound is also known by several synonyms including Geclosporin, OG-37-325, and SDZ-37-325, with the Chemical Abstracts Service (CAS) registry number 74436-00-3 .

Chemical Structure and Composition

Cyclosporin G differs from the more commonly studied Cyclosporin A in residue 2, where CsG contains L-norvaline in place of L-α-aminobutyric acid found in CsA . The complete amino acid sequence can be represented as: cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl-L-norvalyl-sarcosyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl] .

Table 1: Chemical Properties of Cyclosporin G

PropertyValue
Molecular FormulaC63H113N11O12
Molecular Weight1216.6 g/mol
CAS Number74436-00-3
IUPAC Namecyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl-L-norvalyl-sarcosyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl]
Key Distinguishing FeatureContains L-norvaline at position 7 (vs. L-α-aminobutyric acid in CsA)

Biological Sources and Development

Natural Origins

Cyclosporin G has been reported to occur naturally in the fungal species Trichoderma polysporum and Tolypocladium inflatum, the same organisms from which other cyclosporins were originally isolated . These soil fungi produce cyclosporins as secondary metabolites, likely serving protective functions in their natural environment. The discovery of cyclosporins revolutionized transplant medicine due to their powerful immunosuppressive properties.

Development History

Cyclosporin G was developed as a potential alternative to Cyclosporin A, seeking to maintain therapeutic efficacy while potentially reducing side effects. It was investigated by Sandoz (now Novartis) under the compound designation OG 37-325 . The development of CsG represents part of the ongoing effort to optimize cyclosporin-based therapeutics through structural modifications that enhance desired pharmacological properties while minimizing adverse effects.

Structural Characteristics

Unique Conformational Properties

One of the most remarkable aspects of Cyclosporin G is its unique three-dimensional structure. Despite having only minimal chemical differences from Cyclosporin A, CsG possesses a completely novel "cloverleaf motif" with no hydrogen-bonded secondary structure features . This stands in stark contrast to CsA's open β-sheet conformation. Ultra-high resolution structural studies have revealed that these seemingly minor differences in amino acid composition can invoke major, unpredictable differences in three-dimensional structure.

Comparison with Other Cyclosporins

The structural divergence between CsG and other cyclosporins demonstrates the sensitive nature of peptide folding to even small changes in primary sequence. While CsA adopts an open β-sheet conformation, and CsH exhibits a highly convoluted structure, CsG's cloverleaf motif represents a third distinct folding pattern within the cyclosporin family . Additionally, unlike CsA, the structures of both CsG and CsH are heavily solvated, which may contribute to differences in their pharmacokinetic and pharmacodynamic properties.

Table 2: Structural Comparison of Selected Cyclosporins

CyclosporinKey Structural FeaturesDistinguishing Characteristics
Cyclosporin GCloverleaf motifNo H-bonded secondary structure features; heavily solvated
Cyclosporin AOpen β-sheet conformationLess solvated than CsG
Cyclosporin HHighly convoluted conformationMajor structural transformation from CsA; heavily solvated

Metabolism and Pharmacokinetics

Metabolic Pathways

Research on the metabolism of Cyclosporin G in mouse, rat, and dog models has revealed that its major metabolic pathways are similar to those previously reported for Cyclosporin A . These pathways primarily include oxidative modifications at amino acids 1, 4, and 9, along with concomitant cyclization of amino acid 1 in two of these metabolites. Seven major metabolites have been identified and designated as GM19, GM1c9, GM4N9, GM1, GM9, GM1c, and GM4N .

Species Comparison and Elimination

An important finding in metabolic studies is that the major circulating metabolite in blood across all species studied (mouse, rat, dog, and humans) is GM9, which is the 9-hydroxylated form of CsG . The elimination of Cyclosporin G occurs predominantly via the fecal route, with renal excretion representing only a minor elimination pathway. Interestingly, the metabolites observed in animal studies were identical to those identified in humans, suggesting good translatability of preclinical findings to human applications .

Table 3: Major Metabolites of Cyclosporin G

Metabolite DesignationDescriptionRelative Importance
GM99-hydroxylated CsGMajor circulating metabolite in all species
GM11-hydroxylated CsGSecondary metabolite
GM4NN-demethylated at position 4Secondary metabolite
GM1cCyclized form at position 1Secondary metabolite
GM19Hydroxylated at positions 1 and 9Complex metabolite
GM1c9Cyclized at position 1 and hydroxylated at position 9Complex metabolite
GM4N9N-demethylated at position 4 and hydroxylated at position 9Complex metabolite

Membrane Permeability and Pharmaceutical Considerations

Pharmaceutical Formulation Challenges

The unique structural characteristics of Cyclosporin G present both challenges and opportunities for pharmaceutical formulation. Like other cyclosporins, CsG is highly lipophilic and has poor water solubility, requiring specialized formulation approaches to enhance bioavailability. The specific conformation of CsG may influence its solubility profile and interaction with delivery vehicles, potentially necessitating tailored formulation strategies.

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